2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide is a chemical compound with a complex structure that includes an aminomethyl group, a propan-2-yl group, and a benzene-1-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the sulfonation of a benzene derivative, followed by the introduction of the aminomethyl and propan-2-yl groups through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The purification of the final product is typically achieved through crystallization, distillation, or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aminomethyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies of enzyme inhibition, protein binding, and other biochemical processes.
Industry: In industrial settings, it may be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and sulfonamide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The propan-2-yl group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(propan-2-yl)benzene-1-sulfonamide: Lacks the aminomethyl group, which may affect its reactivity and applications.
2-methyl-5-{[1-(propan-2-yl)piperidin-4-yl]amino}benzene-1-sulfonamide:
Uniqueness
2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide is unique due to the presence of both the aminomethyl and propan-2-yl groups, which confer specific chemical reactivity and potential applications that are distinct from similar compounds. Its structure allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2-(aminomethyl)-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8(2)12-15(13,14)10-6-4-3-5-9(10)7-11/h3-6,8,12H,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNHNFNEAUAQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=C1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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